4-((3,4-二甲氧基苯基)磺酰基)-7-(噻吩-2-基)-1,4-噻氮杂环戊烷 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

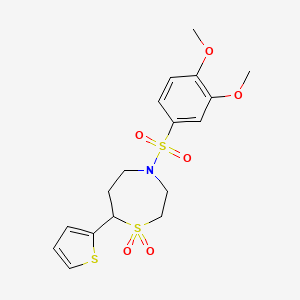

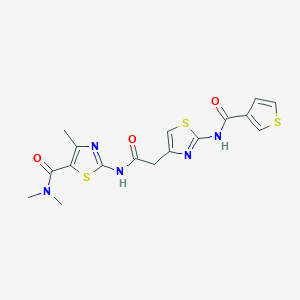

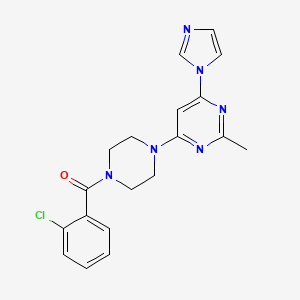

The compound 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a chemical that features a 1,4-thiazepane backbone with a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety and a thiophen-2-yl substituent. This structure suggests that the compound could have interesting chemical and physical properties, as well as potential applications in organic synthesis or pharmaceutical research.

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles has been explored in the literature. For instance, the 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protecting group can be removed using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), with the efficiency of this deprotection step being influenced by the substituents on the phenyl ring . Although the exact synthesis of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple heterocyclic systems and the sulfonyl functional group. The 1,4-thiazepane ring provides a seven-membered ring system, which is less common than five or six-membered heterocycles and may exhibit unique chemical behavior. The dimethoxyphenyl group could contribute to the stability of the molecule through resonance stabilization of the sulfonyl group, while the thiophen-2-yl group could add to the compound's electronic properties and reactivity.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the presence of the sulfonyl group and the heterocyclic components. The sulfonyl group is a good leaving group, which could facilitate nucleophilic substitution reactions. The thiophene moiety is known for its aromatic character and could participate in electrophilic aromatic substitution reactions. Additionally, the presence of the 1,4-thiazepane ring could offer unique reactivity patterns, potentially including ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide are not provided, related compounds can offer some insights. For example, the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor to dimethylenethiophene, indicates that such sulfur-containing heterocycles can be alkylated and can lose SO2 upon heating . This suggests that the compound may also be susceptible to alkylation and could undergo thermal decomposition to eliminate SO2, altering its structure and properties.

科学研究应用

杂环化学和合成

该化合物参与形成各种杂环化合物。例如,N-磺酰基烷基胺与炔胺的反应导致形成 2H-1,2-噻吩杂二唑 1,1-二氧化物和其他杂环 (Tornus 等人,1995 年)。此外,噻吩 1,1-二氧化物可以合成具有不同取代基,影响其光电特性 (Tsai 等人,2013 年)。

化学反应性和转化

该化合物表现出不同的化学反应性。它与苯甲腈氧化物发生区域选择性环加成 (Albini 等人,1982 年),3,4-二甲氧基苄基部分已被用作 1,2-噻唑烷二酮 1,1-二氧化物中的 N-保护基 (Grunder-Klotz 和 Ehrhardt,1991 年)。还观察到了相关化合物的意外固态光化学 (Resendiz 等人,2008 年)。

在有机和药物化学中的应用

该化合物在有机和药物化学中得到应用。使用类似化合物合成了含有 1,4-苯并二氧杂环磺酰基部分的新型取代的 1,5-苯并噻氮杂卓 (Chhakra 等人,2019 年)。此外,其衍生物用于研究互变异构行为,这在药物活性中很重要 (Erturk 等人,2016 年)。

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO6S3/c1-23-14-6-5-13(12-15(14)24-2)27(21,22)18-8-7-17(16-4-3-10-25-16)26(19,20)11-9-18/h3-6,10,12,17H,7-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWGJBJKNNASQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)